An In-depth Technical Guide to the Core Chemical Properties of Estradiol 3-Methyl Ether
An In-depth Technical Guide to the Core Chemical Properties of Estradiol 3-Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435) 3-methyl ether, also known as 3-methoxyestradiol or 17β-estradiol 3-methyl ether, is a synthetic derivative of the natural estrogen, estradiol. This modification, the methylation of the hydroxyl group at the C3 position of the steroid nucleus, significantly alters its chemical and biological properties. This technical guide provides a comprehensive overview of the core chemical properties of Estradiol 3-methyl ether, including its physicochemical characteristics, spectral data, synthesis, and biological activities, with a focus on its interaction with cellular signaling pathways. The information is presented to support research, and drug discovery and development efforts.
Chemical and Physical Properties
Estradiol 3-methyl ether is a white to off-white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₆O₂ | [1][2] |
| Molecular Weight | 286.41 g/mol | [3][4] |
| CAS Number | 1035-77-4 | [1][2] |
| IUPAC Name | (8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | [1][2] |
| Synonyms | 3-Methoxyestradiol, 3-O-Methyl estradiol, 17β-Estradiol 3-methyl ether, EDME, NSC-58851 | [1] |
| Melting Point | 120.00 °C | [4] |
| Boiling Point | 428.80 °C | [4] |
| Solubility | Soluble in DMSO and Ethanol (≥10 mg/ml) | [2] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of Estradiol 3-methyl ether. Below is a summary of available spectral data.
Mass Spectrometry
The mass spectrum of Estradiol 3-methyl ether shows a molecular ion peak corresponding to its molecular weight.
| m/z | Interpretation |
| 286 | [M]+, Molecular ion |
| 186 | Fragment ion |
| 160 | Fragment ion |
Source: PubChem CID 246206[1]
Infrared (IR) Spectroscopy
The FTIR spectrum of Estradiol 3-methyl ether would be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | O-H stretch (from the 17β-hydroxyl group) |
| ~2930 | C-H stretch (aliphatic) |
| ~1610, 1500 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (aryl ether) |
| ~1040 | C-O stretch (secondary alcohol) |
Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
Synthesis of Estradiol 3-Methyl Ether
A common method for the synthesis of Estradiol 3-methyl ether is the selective methylation of the phenolic hydroxyl group at the C3 position of estradiol. A general experimental protocol is outlined below.
Method: Extractive Alkylation
This method involves the use of a phase-transfer catalyst to facilitate the methylation of the phenolic hydroxyl group.
Materials:
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Estradiol
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Methyl iodide (CH₃I)
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Tetrahexylammonium (B1222370) hydroxide (B78521) (phase-transfer catalyst)
-
Sodium hydroxide (NaOH)
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Methylene (B1212753) chloride (CH₂Cl₂)
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Water
Procedure:
-
Dissolve Estradiol in an aqueous solution of sodium hydroxide.
-
Add a solution of tetrahexylammonium hydroxide in methylene chloride to the aqueous solution.
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Add methyl iodide to the two-phase system.
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Stir the mixture vigorously at room temperature to facilitate the transfer of the estradiol phenoxide ion into the organic phase where it reacts with methyl iodide.
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After the reaction is complete (monitored by TLC or GC-MS), separate the organic layer.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure Estradiol 3-methyl ether.
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of Estradiol 3-methyl ether via extractive alkylation.
Biological Activity and Signaling Pathways
Estradiol 3-methyl ether is recognized as a synthetic estrogen and has been investigated for its biological effects, notably its impact on microtubule dynamics.
Effect on Microtubule Networks
Estradiol 3-methyl ether has been shown to disrupt microtubule networks in V79 cells with an EC₅₀ of 9 μM and inhibit cell proliferation.[3] This effect is of interest to cancer research as microtubule-targeting agents are a major class of chemotherapy drugs. While the precise signaling pathway for Estradiol 3-methyl ether's effect on microtubules is not fully elucidated, it is informative to consider the well-studied pathways of the related endogenous metabolite, 2-methoxyestradiol (B1684026) (2ME2).
2ME2 is known to inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis in proliferating cells. Furthermore, the anti-angiogenic effects of 2ME2 are linked to its ability to downregulate the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of angiogenesis. This downregulation is a downstream effect of microtubule disruption.
Hypothesized Signaling Pathway for Microtubule Disruption:
The following diagram illustrates a plausible signaling pathway for the anti-proliferative and anti-angiogenic effects of Estradiol 3-methyl ether, drawing parallels with the known mechanism of 2-methoxyestradiol.
Caption: Hypothesized signaling pathway of Estradiol 3-methyl ether's anti-proliferative effects.
Experimental Protocol: Microtubule Polymerization Assay
To experimentally verify the effect of Estradiol 3-methyl ether on microtubule dynamics, a cell-free tubulin polymerization assay can be employed.
Materials:
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Lyophilized tubulin protein (e.g., from bovine brain)
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General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
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GTP solution
-
Estradiol 3-methyl ether stock solution in DMSO
-
DMSO (vehicle control)
-
Paclitaxel (positive control for polymerization promotion)
-
Nocodazole (positive control for polymerization inhibition)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Reconstitute lyophilized tubulin in cold general tubulin buffer to a final concentration of 1-2 mg/mL. Keep on ice.
-
Prepare serial dilutions of Estradiol 3-methyl ether in general tubulin buffer. Also prepare solutions for the vehicle control (DMSO) and positive controls (paclitaxel and nocodazole).
-
In a pre-chilled 96-well plate, add the tubulin solution to each well.
-
Add the test compounds (Estradiol 3-methyl ether dilutions), vehicle control, and positive controls to the respective wells.
-
Initiate the polymerization reaction by adding GTP to each well to a final concentration of 1 mM and immediately transferring the plate to a spectrophotometer pre-warmed to 37 °C.
-
Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance values against time to generate polymerization curves. Compare the curves for Estradiol 3-methyl ether-treated samples to the controls to determine its effect on tubulin polymerization.
Experimental Workflow:
Caption: Workflow for a cell-free tubulin polymerization assay.
Conclusion
Estradiol 3-methyl ether presents a fascinating profile for researchers in medicinal chemistry and chemical biology. Its structural similarity to estradiol, combined with a distinct biological activity profile centered on microtubule disruption, makes it a valuable tool for studying cellular division and a potential starting point for the development of novel therapeutics. This guide provides a foundational understanding of its core chemical properties and offers standardized protocols to facilitate further investigation into its mechanism of action and therapeutic potential.
